N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide
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Overview
Description
N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide typically involves the following steps:
Formation of the cyclopropylmethyl intermediate: This can be achieved through the reaction of thiophene with a suitable cyclopropylmethylating agent under controlled conditions.
Cycloaddition reaction: The intermediate is then subjected to a [3+2] cycloaddition reaction with nitrile oxides to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the parent compound .
Scientific Research Applications
N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These include compounds with similar isoxazole rings but different substituents, such as 3,5-dimethylisoxazole and 4,5-diphenylisoxazole.
Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Uniqueness
N-((1-(thiophen-2-yl)cyclopropyl)methyl)isoxazole-5-carboxamide is unique due to the combination of the thiophene and isoxazole rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopropyl)methyl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-11(9-3-6-14-16-9)13-8-12(4-5-12)10-2-1-7-17-10/h1-3,6-7H,4-5,8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMGQWOXQNLRPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=NO2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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